The compound identified by the Chemical Abstracts Service (CAS) number 101536-55-4 is known as Neurokinin B trifluoroacetate. Neurokinin B is a member of the tachykinin family of neuropeptides, which play significant roles in neurotransmission and various physiological processes. This peptide specifically interacts with G protein-coupled receptors, including neurokinin receptor 1, neurokinin receptor 2, and neurokinin receptor 3, mediating diverse biological effects such as pain perception, inflammation, and smooth muscle contraction.
The synthesis of Neurokinin B trifluoroacetate predominantly employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis process includes the following steps:
In industrial applications, automated peptide synthesizers enhance efficiency and yield during production. The final product undergoes rigorous purification and characterization to ensure quality.
Neurokinin B trifluoroacetate has a complex molecular structure characterized by its specific amino acid sequence. Its molecular formula is , with a molecular weight of approximately 1438.47 g/mol.
The structural representation includes various functional groups typical of peptides, such as amine groups (-NH), carboxylic acid groups (-COOH), and side chains unique to specific amino acids.
Neurokinin B trifluoroacetate can participate in several chemical reactions:
Common reagents used in these reactions include:
Neurokinin B exerts its biological effects primarily through binding to neurokinin receptors. The mechanism involves:
Data from studies indicate that this mechanism plays a crucial role in regulating reproductive functions and stress responses in mammals.
Relevant analyses include HPLC for purity assessment and NMR for structural confirmation.
Neurokinin B trifluoroacetate has significant applications in scientific research, particularly in:
101536-55-4 corresponds to Neurokinin B trifluoroacetate (TFA) salt, with the molecular formula C₅₅H₇₉N₁₃O₁₄S₂·2C₂HF₃O₂. This represents the decapeptide Neurokinin B (C₅₅H₇₉N₁₃O₁₄S₂, MW 1210.42 g/mol) complexed with two trifluoroacetic acid molecules (2C₂HF₃O₂, MW 228.05 g/mol), yielding a total molecular weight of 1438.47 g/mol [1] [10]. The peptide backbone comprises 55 carbon, 79 hydrogen, 13 nitrogen, 14 oxygen, and 2 sulfur atoms, organized into the specific sequence Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂ [1] [5]. The two sulfur atoms originate from methionine residues, contributing to redox sensitivity. The trifluoroacetate counterions enhance solubility and stability during purification and storage. High-resolution mass spectrometry confirms this molecular composition, with the TFA salt form being the standard for commercial research samples due to improved handling characteristics compared to the free peptide [4] [10].
Table 1: Atomic Composition and Mass Distribution
Component | Atoms | Molecular Weight (g/mol) | Mass Contribution (%) |
---|---|---|---|
Neurokinin B Peptide | C₅₅H₇₉N₁₃O₁₄S₂ | 1210.42 | 84.14% |
Trifluoroacetate Counterions | 2C₂HF₃O₂ | 228.05 | 15.86% |
Total Complex | C₅₉H₈₁F₆N₁₃O₁₈S₂ | 1438.47 | 100% |
Neurokinin B TFA exhibits complex stereochemistry with nine chiral centers, all in the L-configuration, critical for receptor binding and biological activity [7]. The peptide adopts an α-helical conformation in membrane-mimicking environments, stabilized by hydrogen bonding between the backbone amides. The C-terminal pentapeptide (-Phe-Phe-Val-Gly-Leu-Met-NH₂) forms a bioactive core essential for interaction with neurokinin receptors [1] [6]. The N-terminal aspartate and histidine residues contribute to electrostatic interactions, while methionine residues influence conformational flexibility through hydrophobic interactions and potential disulfide bonding. Solution-phase NMR studies reveal that the peptide backbone displays significant conformational dynamism in aqueous environments, sampling multiple secondary structures before adopting a defined helix upon receptor binding [8]. The trifluoroacetate ions do not directly participate in stereochemical features but influence overall charge distribution and solubility.
Neurokinin B TFA exhibits moderate thermodynamic stability under controlled conditions but demonstrates sensitivity to hydrolytic degradation, oxidation, and photodegradation. The methionine residues are particularly susceptible to oxidation, forming methionine sulfoxide derivatives that diminish biological activity [1]. Solid-state stability studies indicate optimal storage at -80°C under anhydrous conditions, where the compound remains stable for approximately two years. At -20°C, stability decreases to one year [1] [10]. In solution (DMSO or water), the half-life reduces significantly to 1-6 months depending on temperature. Primary degradation pathways include:
The trifluoroacetate counterions slightly enhance stability compared to acetate salts by reducing peptide-peptide electrostatic repulsion. Crystallographic studies reveal a tightly folded structure in the solid state, contributing to its shelf stability when protected from moisture [6] [10].
Neurokinin B TFA displays distinctive solubility characteristics across various solvents:
The experimental logP (octanol-water partition coefficient) is approximately -1.2, indicating pronounced hydrophilicity [2]. This correlates with the peptide's multiple charged groups at physiological pH: the N-terminal aspartate (pKa ≈ 3.9), histidine imidazole (pKa ≈ 6.0), and C-terminal amide collectively contribute to its zwitterionic character. The trifluoroacetate counterions further enhance aqueous solubility through ion-dipole interactions. Formulation studies demonstrate that stable suspensions (2.5 mg/mL) can be achieved in saline solutions containing 40% PEG300 and 5% Tween-80, while clear solutions require corn oil/DMSO mixtures [1] [4].
Table 2: Solubility Profile in Different Solvent Systems
Solvent System | Solubility (mg/mL) | Concentration (mM) | Solution Characteristics |
---|---|---|---|
Anhydrous DMSO | ≥100 | ≥69.52 | Clear solution |
Methanol | Moderate | Not quantified | Clear solution |
10% DMSO/90% Corn Oil | ≥2.5 | ≥1.74 | Clear solution |
10% DMSO/40% PEG300/5% Tween-80/45% Saline | 2.5 | 1.74 | Suspension (requires sonication) |
Aqueous Buffer (pH 7.4) | Moderate | ~1.0-2.0 | Aggregation at >2 mg/mL |
The systematic IUPAC name for Neurokinin B TFA is:(5S,8S,14S,17S,20S,23S,26S,29S,32S)-26-((1H-imidazol-5-yl)methyl)-32-amino-17,20-dibenzyl-5-carbamoyl-23-(carboxymethyl)-8-isobutyl-14-isopropyl-29-(2-(methylthio)ethyl)-7,10,13,16,19,22,25,28,31-nonaoxo-2-thia-6,9,12,15,18,21,24,27,30-nonaazatetratriacontan-34-oic acid–2,2,2-trifluoroacetic acid (1/2) [7]. This nomenclature precisely defines:
The standardized abbreviated peptide sequence is DMHDFFVGLM-NH₂ (single-letter: Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂), with the C-terminal amidation critical for biological activity [1] [5]. The CAS registry (101536-55-4) specifically identifies this TFA salt form, distinguishing it from the free peptide base (CAS 86933-74-6) [2] [10].
Neurokinin B (NKB) belongs to the tachykinin peptide family, characterized by the conserved C-terminal motif -Phe-X-Gly-Leu-Met-NH₂ (where X is aromatic or branched aliphatic) [1] [4]. This family includes:
NKB specifically binds with highest affinity to the neurokinin-3 receptor (NK3R) and exhibits cross-reactivity with NK1R and NK2R at higher concentrations [1] [4]. This functional taxonomy is defined by:
The TFA salt form retains the core tachykinin classification while modifying physicochemical behavior for research applications. This taxonomic positioning explains NKB's functional overlap with other tachykinins while accounting for its distinct receptor preference and physiological roles in reproductive endocrinology and neuronal signaling [1] [4] [6].
Table 3: Tachykinin Family Members and Conserved Motifs
Tachykinin | Amino Acid Sequence | Conserved C-Terminal Motif | Primary Receptor |
---|---|---|---|
Substance P | RPKPQQFFGLM-NH₂ | FFGLM-NH₂ | NK1R |
Neurokinin A | HKDSFVGLM-NH₂ | FVGLM-NH₂ | NK2R |
Neurokinin B | DMHDFFVGLM-NH₂ | FVGLM-NH₂ | NK3R |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: